4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol
4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol
4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol is a pyridinium ion.
Nnal-N-oxide belongs to the class of organic compounds known as pyridinium derivatives. Pyridinium derivatives are compounds containing a pyridinium ring, which is the cationic form of pyridine. Nnal-N-oxide is slightly soluble (in water) and a very weakly acidic compound (based on its pKa).
Nnal-N-oxide belongs to the class of organic compounds known as pyridinium derivatives. Pyridinium derivatives are compounds containing a pyridinium ring, which is the cationic form of pyridine. Nnal-N-oxide is slightly soluble (in water) and a very weakly acidic compound (based on its pKa).
Brand Name:
Vulcanchem
CAS No.:
85352-99-4
VCID:
VC20763429
InChI:
InChI=1S/C10H15N3O3/c1-12(11-15)6-3-5-10(14)9-4-2-7-13(16)8-9/h2,4,7-8,10,14H,3,5-6H2,1H3
SMILES:
CN(CCCC(C1=C[N+](=CC=C1)[O-])O)N=O
Molecular Formula:
C10H15N3O3
Molecular Weight:
225.24 g/mol
4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol
CAS No.: 85352-99-4
Cat. No.: VC20763429
Molecular Formula: C10H15N3O3
Molecular Weight: 225.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol is a pyridinium ion. Nnal-N-oxide belongs to the class of organic compounds known as pyridinium derivatives. Pyridinium derivatives are compounds containing a pyridinium ring, which is the cationic form of pyridine. Nnal-N-oxide is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). |
|---|---|
| CAS No. | 85352-99-4 |
| Molecular Formula | C10H15N3O3 |
| Molecular Weight | 225.24 g/mol |
| IUPAC Name | N-[4-hydroxy-4-(1-oxidopyridin-1-ium-3-yl)butyl]-N-methylnitrous amide |
| Standard InChI | InChI=1S/C10H15N3O3/c1-12(11-15)6-3-5-10(14)9-4-2-7-13(16)8-9/h2,4,7-8,10,14H,3,5-6H2,1H3 |
| Standard InChI Key | DKBKTKUNVONEGX-UHFFFAOYSA-N |
| SMILES | CN(CCCC(C1=C[N+](=CC=C1)[O-])O)N=O |
| Canonical SMILES | CN(CCCC(C1=C[N+](=CC=C1)[O-])O)N=O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator